Platanetin
Overview
Description
Platanetin is a naturally occurring flavonoid compound, specifically a 3,5,7,8-tetrahydroxy, 6-isoprenyl flavoneThis compound has garnered attention due to its potent biological activities, particularly its role as a natural uncoupler and inhibitor of the exogenous NADH dehydrogenase in plant mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platanetin can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documented
Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural abundance in the bud scales of the plane tree. Extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Types of Reactions: Platanetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavonoid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated or nitrated flavonoid compounds.
Scientific Research Applications
Platanetin has been extensively studied for its various scientific research applications:
Chemistry: It serves as a model compound for studying flavonoid chemistry and their reactivity.
Biology: this compound’s role as an uncoupler of oxidative phosphorylation makes it a valuable tool in mitochondrial research.
Medicine: Its potential therapeutic effects are being explored, particularly its antioxidant and anti-inflammatory properties.
Mechanism of Action
Platanetin exerts its effects primarily through its interaction with mitochondrial membranes. It acts as an uncoupler of oxidative phosphorylation by facilitating the transfer of protons across the mitochondrial inner membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. Additionally, this compound inhibits the activity of the external NADH dehydrogenase, affecting the electron transport chain and reducing oxidative stress .
Comparison with Similar Compounds
Platanetin is unique among flavonoids due to its potent uncoupling activity and specific inhibition of NADH dehydrogenase. Similar compounds include:
Quercetin: Another flavonoid with antioxidant properties but lacks the potent uncoupling activity of this compound.
Kaempferol: Similar in structure but differs in its biological activities and lacks the isoprenyl group.
Apigenin: Shares the flavonoid core but has different substituents, leading to varied biological effects.
This compound’s unique combination of hydroxyl groups and an isoprenyl chain contributes to its distinct biological activities, setting it apart from other flavonoids .
Properties
IUPAC Name |
3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAZWJCUXUMCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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